molecular formula C17H21ClF2O3 B1326371 4'-Chloro-2',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898757-44-3

4'-Chloro-2',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B1326371
CAS No.: 898757-44-3
M. Wt: 346.8 g/mol
InChI Key: KVPVGRCEJJGFBE-UHFFFAOYSA-N
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Description

4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic organic compound with the molecular formula C17H21ClF2O3. This compound is characterized by the presence of a chlorinated and difluorinated phenyl ring, along with a dioxane moiety attached to a valerophenone backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis in a controlled environment, ensuring high purity and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols and alkanes.

Scientific Research Applications

4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-2’,5’-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets:

Properties

IUPAC Name

1-(4-chloro-2,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClF2O3/c1-17(2)9-22-16(23-10-17)6-4-3-5-15(21)11-7-14(20)12(18)8-13(11)19/h7-8,16H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPVGRCEJJGFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2F)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646078
Record name 1-(4-Chloro-2,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-44-3
Record name 1-(4-Chloro-2,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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